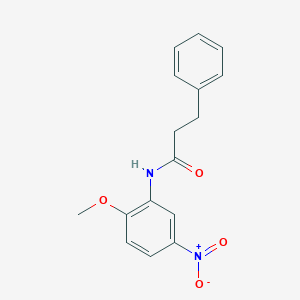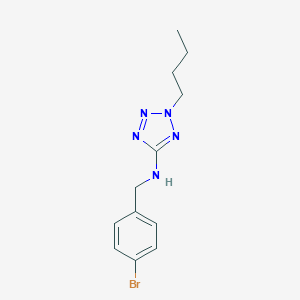
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MNPA is a derivative of 3-phenylpropanoic acid and has a molecular formula of C16H15NO4.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory cytokines and prostaglandins. N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has also been shown to reduce fever in animal models of pyrexia. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models. However, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has some limitations for use in lab experiments. It is not very soluble in water, which may limit its use in certain applications. Additionally, N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide has not been extensively studied in human clinical trials, which may limit its potential for use in human medicine.
Future Directions
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide-based drug delivery systems for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide and its potential applications in the treatment of inflammatory conditions. Finally, more research is needed to determine the safety and efficacy of N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide in human clinical trials.
Synthesis Methods
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzaldehyde and 3-phenylpropanoic acid in the presence of a base catalyst. The resulting product is then reduced using a reducing agent to obtain N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide in high yield and purity.
properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-9-8-13(18(20)21)11-14(15)17-16(19)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,17,19) |
InChI Key |
DXQNMBKWJDBULV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)